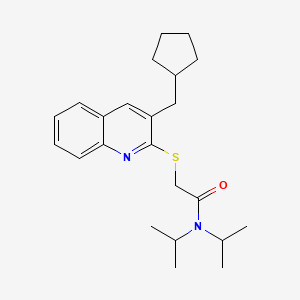
2-(3-Cyclopentylmethylquinolin-2-ylsulfanyl)-N,N-diisopropylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-Cyclopentylmethylquinolin-2-ylsulfanyl)-N,N-diisopropylacetamide is a complex organic compound with potential applications in various scientific fields. This compound features a quinoline core, a cyclopentylmethyl group, and a diisopropylacetamide moiety, making it a unique structure with interesting chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Cyclopentylmethylquinolin-2-ylsulfanyl)-N,N-diisopropylacetamide typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Quinoline Core: This can be achieved through a Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.
Introduction of the Cyclopentylmethyl Group: This step involves the alkylation of the quinoline core using cyclopentylmethyl halides under basic conditions.
Attachment of the Sulfanyl Group: The sulfanyl group is introduced via a nucleophilic substitution reaction using thiols.
Formation of the Diisopropylacetamide Moiety: This final step involves the acylation of the intermediate compound with diisopropylamine and acetic anhydride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
化学反応の分析
Types of Reactions
2-(3-Cyclopentylmethylquinolin-2-ylsulfanyl)-N,N-diisopropylacetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The quinoline core can be reduced to tetrahydroquinoline derivatives using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfanyl group, using nucleophiles like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Alkylated or thiolated derivatives.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
作用機序
The mechanism of action of 2-(3-Cyclopentylmethylquinolin-2-ylsulfanyl)-N,N-diisopropylacetamide involves its interaction with specific molecular targets. The compound is known to inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to various biological effects, such as anti-inflammatory or anticancer activities. The exact molecular pathways involved depend on the specific target enzymes and the biological context.
類似化合物との比較
Similar Compounds
2-(3-Cyclopentylmethylquinolin-2-ylsulfanyl)-N,N-dimethylacetamide: Similar structure but with dimethyl groups instead of diisopropyl groups.
2-(3-Cyclopentylmethylquinolin-2-ylsulfanyl)-N,N-diethylacetamide: Similar structure but with diethyl groups instead of diisopropyl groups.
2-(3-Cyclopentylmethylquinolin-2-ylsulfanyl)-N,N-dipropylacetamide: Similar structure but with dipropyl groups instead of diisopropyl groups.
Uniqueness
The uniqueness of 2-(3-Cyclopentylmethylquinolin-2-ylsulfanyl)-N,N-diisopropylacetamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the diisopropylacetamide moiety, in particular, may enhance its binding affinity to certain molecular targets, making it a valuable compound for research and potential therapeutic applications.
特性
分子式 |
C23H32N2OS |
|---|---|
分子量 |
384.6 g/mol |
IUPAC名 |
2-[3-(cyclopentylmethyl)quinolin-2-yl]sulfanyl-N,N-di(propan-2-yl)acetamide |
InChI |
InChI=1S/C23H32N2OS/c1-16(2)25(17(3)4)22(26)15-27-23-20(13-18-9-5-6-10-18)14-19-11-7-8-12-21(19)24-23/h7-8,11-12,14,16-18H,5-6,9-10,13,15H2,1-4H3 |
InChIキー |
MONKIDRADCGXAZ-UHFFFAOYSA-N |
正規SMILES |
CC(C)N(C(C)C)C(=O)CSC1=NC2=CC=CC=C2C=C1CC3CCCC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[1-(2-amino-2-oxoethyl)piperidin-4-yl]-2,2-dimethylpropanamide](/img/structure/B12586770.png)
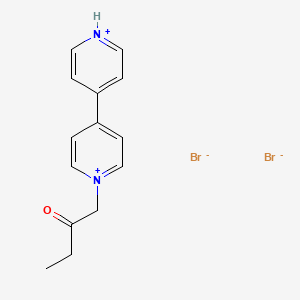


![2,2'-[(E)-Diazenediyl]bis[1-(aziridin-1-yl)-2-methylpropan-1-one]](/img/structure/B12586792.png)
![7H-Pyrrolo[3,4-e]-2,1,3-benzoxadiazole](/img/structure/B12586800.png)
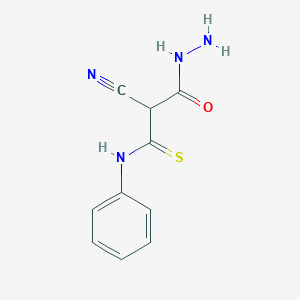
![Phenol, 2-[[1-(2-furanyl)-3-butenyl]amino]-](/img/structure/B12586807.png)
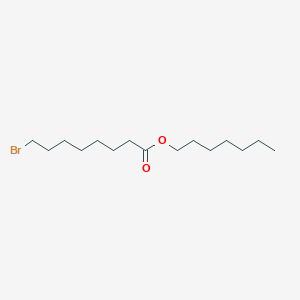
![5-Chloro-2-hydroxy-N-{2-[4-(2-phenylethoxy)phenyl]ethyl}benzamide](/img/structure/B12586815.png)
![4-[Methyl(1-phenylethyl)amino]benzoic acid](/img/structure/B12586822.png)
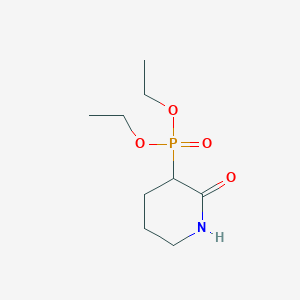
![1,4-Dimethoxy-2-(2-nitroethenyl)-5-[(2,2,2-trifluoroethyl)sulfanyl]benzene](/img/structure/B12586837.png)

